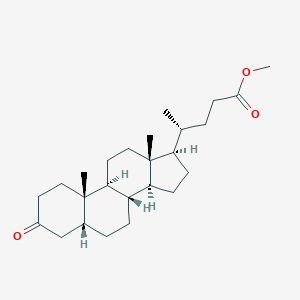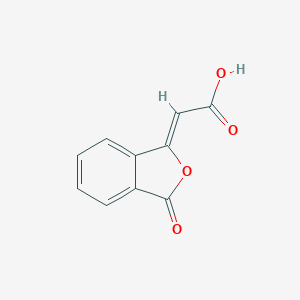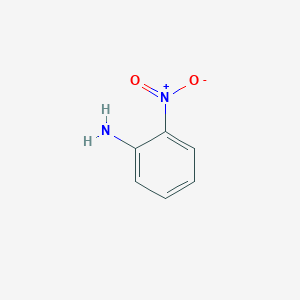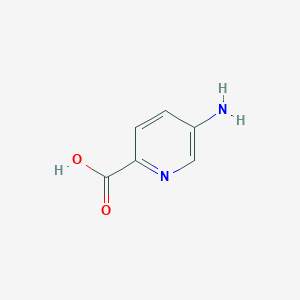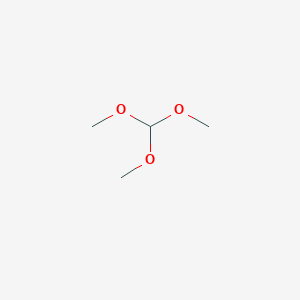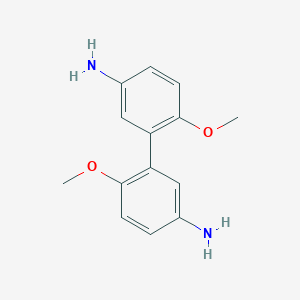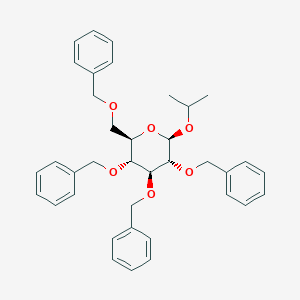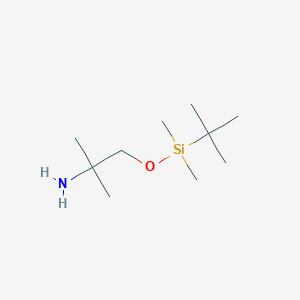
1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine
Vue d'ensemble
Description
“1-(Tert-butyldimethylsilyloxy)-2-methylpropan-2-amine” is a chemical compound that is part of the tert-butyldimethylsilyloxy group . This group is known for its hydrolytic stability, making it a promising candidate for various applications . The compound is also known as 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone .
Molecular Structure Analysis
The linear formula of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, is (CH3)3CSi(CH3)2OC(OCH3)=CH2 . Its molecular weight is 188.34 .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is stable to aqueous base but can be converted back to alcohols under acidic conditions (2:1 acetic acid/water at 25°C) . The reaction is catalyzed by DMF . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, include a boiling point of 62 °C/9 mmHg, a density of 0.863 g/mL at 25 °C, and a refractive index n20/D of 1.429 .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-9(2,3)13(6,7)12-8-10(4,5)11/h8,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWNMSXFHNODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyldimethylsilyloxy-1,1-dimethylethylamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

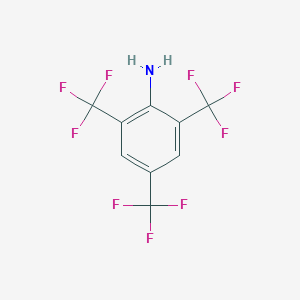
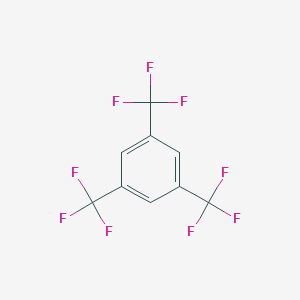
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
